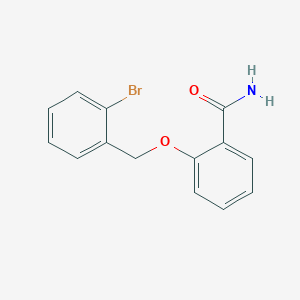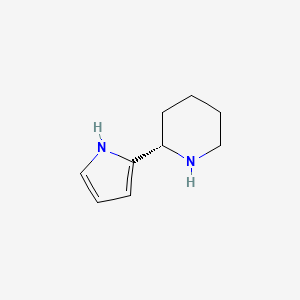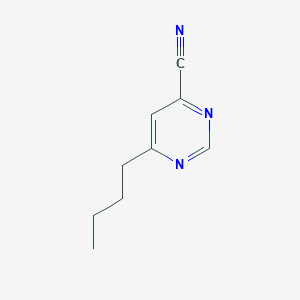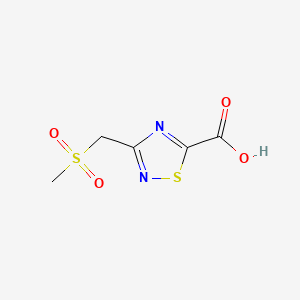
3-((Methylsulfonyl)methyl)-1,2,4-thiadiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Methylsulfonyl)methyl)-1,2,4-thiadiazole-5-carboxylic acid: is a heterocyclic compound that features a thiadiazole ring substituted with a methylsulfonylmethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylsulfonyl)methyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.
Introduction of the Methylsulfonylmethyl Group: This step involves the alkylation of the thiadiazole ring with a methylsulfonylmethyl halide (e.g., methylsulfonylmethyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
3-((Methylsulfonyl)methyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the methylsulfonylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
3-((Methylsulfonyl)methyl)-1,2,4-thiadiazole-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of 3-((Methylsulfonyl)methyl)-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-((Methylsulfonyl)methyl)-1,2,4-thiadiazole: Lacks the carboxylic acid group but shares the thiadiazole ring and methylsulfonylmethyl group.
1,2,4-Thiadiazole-5-carboxylic acid: Lacks the methylsulfonylmethyl group but contains the thiadiazole ring and carboxylic acid group.
3-Methyl-1,2,4-thiadiazole-5-carboxylic acid: Contains a methyl group instead of the methylsulfonylmethyl group.
Uniqueness
3-((Methylsulfonyl)methyl)-1,2,4-thiadiazole-5-carboxylic acid is unique due to the presence of both the methylsulfonylmethyl group and the carboxylic acid group on the thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C5H6N2O4S2 |
|---|---|
分子量 |
222.2 g/mol |
IUPAC 名称 |
3-(methylsulfonylmethyl)-1,2,4-thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4S2/c1-13(10,11)2-3-6-4(5(8)9)12-7-3/h2H2,1H3,(H,8,9) |
InChI 键 |
OPODRIXKBKRGCV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CC1=NSC(=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


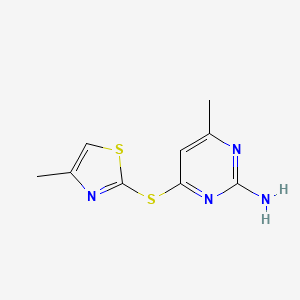
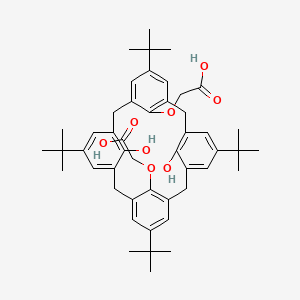

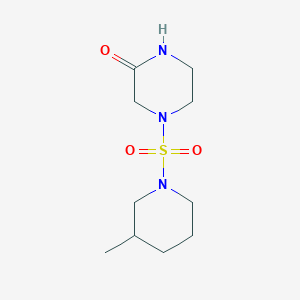
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)
![1-(2-Methylpropyl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14887094.png)
